(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
CAS No.: 67382-35-8
Cat. No.: VC2445304
Molecular Formula: C11H12ClNO
Molecular Weight: 209.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67382-35-8 |
|---|---|
| Molecular Formula | C11H12ClNO |
| Molecular Weight | 209.67 g/mol |
| IUPAC Name | (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
| Standard InChI | InChI=1S/C11H12ClNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+ |
| Standard InChI Key | TWBABRJLWCBTBS-BQYQJAHWSA-N |
| Isomeric SMILES | CN(C)/C=C/C(=O)C1=CC=C(C=C1)Cl |
| SMILES | CN(C)C=CC(=O)C1=CC=C(C=C1)Cl |
| Canonical SMILES | CN(C)C=CC(=O)C1=CC=C(C=C1)Cl |
Introduction
| Parameter | Value |
|---|---|
| IUPAC Name | (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
| Common Synonyms | (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one; (E)-3-(4-Chlorophenyl)-N,N-dimethylacrylamide |
| CAS Numbers | 28587-05-5; 67382-35-8 |
| Molecular Formula | C₁₁H₁₂ClNO |
| Molecular Weight | 209.67 g/mol |
| InChI Key | TWBABRJLWCBTBS-BQYQJAHWSA-N |
These identifiers are essential for tracking the compound in chemical databases and scientific literature .
Structural Characteristics
Molecular Structure
The molecule consists of a 4-chlorophenyl ring that serves as one terminus, connected to a carbonyl group (C=O) which links to a propenone (C=C-C) chain. The other end of this chain features a dimethylamino group. The E-configuration of the double bond is a defining structural characteristic of this particular isomer .
Structural Features in Crystal Form
The dimethylamino group and its orientation relative to the propenone backbone also influence the molecule's electronic properties and potential for hydrogen bonding, which can be crucial for its biological activities .
Physical and Chemical Properties
Physical Properties
The compound exhibits specific physical properties that define its behavior in various environments. These properties are crucial for understanding its potential applications and handling requirements.
| Property | Value |
|---|---|
| Physical State | Crystalline solid (typically yellow) |
| Vapor Pressure | 0.000961 mmHg at 25°C |
| LogP | 2.59800 |
| PSA (Polar Surface Area) | 20.31000 |
| Exact Mass | 209.06100 |
| Melting Point | Not specified in available data |
| Boiling Point | Not specified in available data |
The compound's moderate LogP value indicates a balance between hydrophilicity and lipophilicity, which can be favorable for membrane permeability in biological systems .
Chemical Reactivity
As an α,β-unsaturated carbonyl compound, (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one can participate in various chemical reactions:
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Electrophilic addition reactions at the double bond
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Nucleophilic addition reactions at the carbonyl carbon
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Substitution reactions at the 4-position of the chlorophenyl ring
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Interactions involving the dimethylamino group, which can act as a nucleophile
These reactivity patterns make the compound valuable in organic synthesis as a versatile building block for more complex molecules.
Synthesis and Preparation Methods
Laboratory Synthesis
Several methods have been reported for synthesizing (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, with the most common being the Claisen-Schmidt condensation reaction.
Solvent-Free Method
A notable approach involves the reaction of 4-chloroacetophenone with 4-(dimethylamino)benzaldehyde in the presence of sodium hydroxide under solvent-free conditions:
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Reactants: 4-(dimethylamino)benzaldehyde (0.5 mmol) and 4-chloroacetophenone (0.5 mmol), NaOH (0.5 mmol)
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Conditions: Mixing in a flask at 373 K for approximately 6 minutes
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Workup: The mixture slowly solidifies, yielding the target compound
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Purification: Recrystallization from ethanol produces a yellow crystalline solid
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Analytical confirmation: Elemental analysis (C 71.53%, H 5.56%, N 4.95%) matches the theoretical values (C 71.45%, H 5.64%, N 4.90%)
Optimization Strategies
For larger-scale productions, several optimization strategies have been explored:
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Variation of base catalysts (KOH vs. NaOH)
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Solvent selection (ethanol, methanol, or solvent-free conditions)
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Temperature control and reaction time adjustment
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Alternative heating methods (conventional vs. microwave irradiation)
These approaches aim to improve yield, purity, and sustainability of the synthesis process.
Biological Activities and Applications
Anticancer Properties
Research indicates that (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one exhibits potential anticancer activities. Studies have shown that the compound may inhibit tubulin polymerization, which is essential for cell division. This inhibition disrupts mitotic spindle formation, potentially leading to apoptosis in cancer cells.
In cytotoxicity studies of related chalcones, significant activity against multiple cancer cell lines has been observed, suggesting similar potential for this compound. Its structural features, particularly the α,β-unsaturated carbonyl system, are often associated with anticancer properties through various mechanisms including enzyme inhibition and interaction with cellular signaling pathways.
Antimicrobial Activities
The compound shows promise as an antimicrobial agent, with activity against various bacterial strains. The presence of the chloro substituent on the phenyl ring and the dimethylamino group contributes to its antimicrobial potential. These functional groups can interact with bacterial cell membranes and potentially disrupt essential microbial processes.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators, though specific mechanisms of action need further investigation.
Applications in Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of:
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Heterocyclic compounds
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Pharmaceutical precursors
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Advanced materials with specific electronic or optical properties
Its reactivity profile makes it versatile for diverse synthetic applications.
Structure-Activity Relationships
Key Structural Elements Influencing Activity
Several structural features of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one contribute to its biological activities:
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The chloro substituent at the para position of the phenyl ring enhances lipophilicity and influences electronic distribution
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The α,β-unsaturated carbonyl system serves as a Michael acceptor, potentially reacting with nucleophilic sites in biological targets
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The dimethylamino group can participate in hydrogen bonding and other non-covalent interactions with target biomolecules
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The E-configuration of the double bond determines the spatial arrangement of the functional groups, affecting binding to biological targets
Modifications to these structural elements can significantly alter the compound's activities and properties.
Comparison with Structural Analogues
When compared to structural analogues, specific differences in activity can be observed:
| Compound | Structural Difference | Comparative Activity |
|---|---|---|
| (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one | Bromo instead of chloro substituent | Similar activity profile with potentially increased potency due to the larger halogen |
| (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one | Additional thiazole ring | Enhanced biological activity due to the heterocyclic moiety |
These comparisons highlight the importance of electronic and steric factors in determining biological activities .
Research Applications and Future Directions
Current Research Focus
Current research on (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one focuses on:
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Development as a potential medicinal agent
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Utilization as a building block for protein degraders
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Applications in materials science
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Structure-activity relationship studies to optimize biological activities
These research directions highlight the compound's versatility and significant potential in various scientific fields .
Future Perspectives
The future research landscape for this compound may include:
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Detailed mechanism of action studies for its biological activities
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of novel applications in drug delivery systems
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Investigation of potential synergistic effects with established therapeutic agents
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Structure optimization for enhanced selectivity and reduced toxicity
These avenues represent promising directions for expanding the utility of this versatile compound.
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